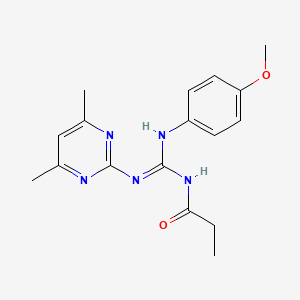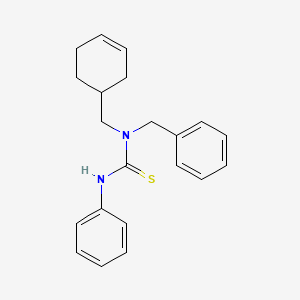![molecular formula C30H28Cl2N2O3S B11624566 N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2,6-dimethylphenyl)-4-methylbenzenesulfonamide](/img/structure/B11624566.png)
N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2,6-dimethylphenyl)-4-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2,6-dimethylphenyl)-4-methylbenzenesulfonamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound combines a carbazole moiety with a sulfonamide group, which imparts distinct chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2,6-dimethylphenyl)-4-methylbenzenesulfonamide typically involves multiple steps:
Formation of the Carbazole Intermediate: The initial step involves the synthesis of 3,6-dichlorocarbazole. This can be achieved through the chlorination of carbazole using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.
Alkylation: The next step is the alkylation of the carbazole intermediate with 3-chloro-2-hydroxypropylamine, forming the N-(3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl) intermediate.
Sulfonamide Formation: Finally, the intermediate is reacted with 2,6-dimethylphenyl-4-methylbenzenesulfonyl chloride in the presence of a base like triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures would be essential to achieve the desired product specifications.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the carbazole moiety, potentially converting it to a more saturated form.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride as a catalyst are common.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of more saturated carbazole derivatives.
Substitution: Introduction of various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound’s sulfonamide group is of particular interest due to its potential as an enzyme inhibitor. It can be used to study enzyme kinetics and inhibition mechanisms.
Medicine
The compound’s potential medicinal applications include its use as a lead compound for the development of new drugs. Its structural features suggest it could be a candidate for anti-inflammatory or anticancer agents.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or dyes, due to its stable aromatic structure and functional groups.
Mecanismo De Acción
The mechanism by which N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2,6-dimethylphenyl)-4-methylbenzenesulfonamide exerts its effects is primarily through its interaction with biological targets. The sulfonamide group can bind to the active sites of enzymes, inhibiting their activity. The carbazole moiety can intercalate with DNA, potentially disrupting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)-N-(3-methoxyphenyl)benzenesulfonamide
- N-(3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl)-4-methyl-N-(4-methylphenyl)benzenesulfonamide
- N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)-N-(4-chlorophenyl)methanesulfonamide
Uniqueness
Compared to similar compounds, N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2,6-dimethylphenyl)-4-methylbenzenesulfonamide stands out due to its specific combination of functional groups. The presence of both the dichlorocarbazole and the sulfonamide groups provides a unique set of chemical and biological properties, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C30H28Cl2N2O3S |
|---|---|
Peso molecular |
567.5 g/mol |
Nombre IUPAC |
N-[3-(3,6-dichlorocarbazol-9-yl)-2-hydroxypropyl]-N-(2,6-dimethylphenyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C30H28Cl2N2O3S/c1-19-7-11-25(12-8-19)38(36,37)34(30-20(2)5-4-6-21(30)3)18-24(35)17-33-28-13-9-22(31)15-26(28)27-16-23(32)10-14-29(27)33/h4-16,24,35H,17-18H2,1-3H3 |
Clave InChI |
CORMMERFDGZSDI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(CN2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl)O)C5=C(C=CC=C5C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Ethyl 6-methyl 4-({4-[(2-chlorobenzyl)oxy]phenyl}amino)quinoline-3,6-dicarboxylate](/img/structure/B11624486.png)
![(5Z)-3-butyl-5-{[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11624494.png)

![Ethyl 4-chloro-6-[(dimethylamino)methyl]-5-hydroxy-2-[(phenylsulfanyl)methyl]-1-benzofuran-3-carboxylate](/img/structure/B11624507.png)

![2-[(5E)-5-({4-[(2,4-Dichlorophenyl)methoxy]-3-ethoxyphenyl}methylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL]acetic acid](/img/structure/B11624517.png)
![4-(5-((7-Methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid](/img/structure/B11624522.png)

![5-({1-[2-(2-chlorophenoxy)ethyl]-1H-indol-3-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11624532.png)


![2-(4-tert-butylphenoxy)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B11624552.png)

